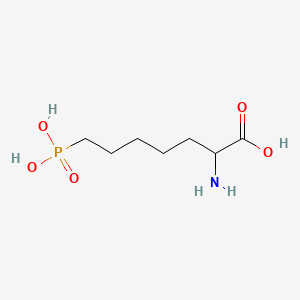

2-Amino-7-phosphonoheptanoic acid

概要

説明

7-ホスホノヘプタン酸-2-アミンは、一般にAP-7として知られており、N-メチル-D-アスパラギン酸受容体の選択的アンタゴニストです。この化合物は、N-メチル-D-アスパラギン酸受容体へのグルタミン酸の結合を競合的に阻害し、それによってその活性化を防ぎます。 AP-7は、その抗けいれん作用と興奮性神経伝達を調節する能力のために、主に科学研究で使用されています .

準備方法

合成経路と反応条件

7-ホスホノヘプタン酸-2-アミンの合成は、通常、以下の手順を含みます。

出発物質: 合成は、ヘプタン酸誘導体などの適切な出発物質の選択から始まります。

リン酸化: ホスホノ基の導入は、リン酸化反応によって達成され、しばしばオキシ塩化リンや三塩化リンなどの試薬を使用します。

アミノ化: アミノ基は、アミノ化反応によって導入され、アンモニアまたはアミン誘導体の使用を伴う場合があります。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、純粋な7-ホスホノヘプタン酸-2-アミンが得られます。

工業生産方法

7-ホスホノヘプタン酸-2-アミンの工業生産には、自動反応器と連続フロープロセスを使用した大規模な化学合成が含まれる場合があります。これらの方法は、化合物の高収率と純度を確保し、研究および医薬品用途に適しています。

化学反応の分析

反応の種類

7-ホスホノヘプタン酸-2-アミンは、以下のものを含むさまざまな化学反応を受けます。

酸化: この化合物は、対応するオキソ誘導体を形成するために酸化することができます。

還元: 還元反応は、ホスホノ基をホスフィン誘導体に変換することができます。

置換: アミノ基とホスホノ基は、置換反応に参加して、さまざまな誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応は、しばしばハロゲン化アルキルやアシルクロリドなどの試薬を伴います。

主要な生成物

これらの反応から形成される主要な生成物には、オキソ誘導体、ホスフィン誘導体、および置換アミノホスホノ化合物などがあります。

科学研究における用途

7-ホスホノヘプタン酸-2-アミンは、幅広い科学研究用途を持っています。

化学: N-メチル-D-アスパラギン酸受容体の性質と機能を研究するためのツールとして使用されます。

生物学: この化合物は、神経伝達とシナプス可塑性の研究に使用されます。

医学: AP-7は、てんかんや神経変性疾患などの疾患における潜在的な治療効果について調査されています。

産業: この化合物は、医薬品の開発や分析化学における標準物質として使用されます。

科学的研究の応用

Neuroscience Research

AP-7 is extensively used in neuroscience to study the role of NMDA receptors in synaptic plasticity and learning processes. By inhibiting NMDA receptor activity, researchers can investigate the mechanisms underlying memory formation and cognitive function.

Anticonvulsant Properties

Numerous studies have demonstrated that AP-7 possesses anticonvulsant properties. For instance, in animal models, it has been shown to reduce seizure activity by modulating neurotransmitter levels, particularly decreasing glutamate and aspartate while increasing glutamine concentrations . This effect makes AP-7 a candidate for exploring treatments for epilepsy and other seizure disorders.

Neurodegenerative Disease Research

AP-7 is being investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing excitotoxicity associated with excessive NMDA receptor activation, AP-7 may help mitigate neuronal damage and cognitive decline .

Pharmacological Development

The compound is utilized in the development of new pharmaceuticals targeting NMDA receptors. Its unique properties make it a valuable reference standard in analytical chemistry for studying similar compounds and their effects on neurotransmission.

Biochemical Effects

AP-7 has significant effects on neurotransmitter dynamics within the brain:

- Glutamate : Administration of AP-7 leads to decreased levels of glutamate, particularly under conditions that induce excitotoxicity.

- Aspartate : The compound significantly reduces aspartate concentrations, especially during insulin-induced hypoglycemia.

- Glutamine : Interestingly, AP-7 increases glutamine levels in specific brain regions, indicating complex interactions within the glutamatergic system .

Anticonvulsant Efficacy

In a study involving fasted rats and mice treated with AP-7 at an anticonvulsant dose (1 mmol/kg), significant alterations in neurotransmitter levels were observed. The treatment resulted in decreased glutamate and aspartate levels while increasing glutamine concentrations, suggesting a protective effect against seizure activity induced by insulin hypoglycemia .

Neuroprotection in Animal Models

Another case study highlighted the neuroprotective effects of AP-7 against NMDA-induced excitotoxicity. In this model, AP-7 administration led to reduced neuronal damage and improved behavioral outcomes following induced seizures .

作用機序

7-ホスホノヘプタン酸-2-アミンは、N-メチル-D-アスパラギン酸受容体へのグルタミン酸の結合を競合的に阻害することによって効果を発揮します。この阻害は、受容体の活性化を防ぎ、それによって興奮性神経伝達を調節します。 AP-7の分子標的は、N-メチル-D-アスパラギン酸受容体サブユニットを含み、関連する経路は主にシナプス伝達と可塑性です .

類似の化合物との比較

7-ホスホノヘプタン酸-2-アミンは、N-メチル-D-アスパラギン酸受容体の選択的アンタゴニストであるという点でユニークです。類似の化合物には、以下のものがあります。

7-クロロキヌレナート: グリシン部位モジュレーションブロッカーとして作用します。

5-ホスホノバレリン酸-2-アミン: より短い炭素鎖を持つ別のN-メチル-D-アスパラギン酸受容体アンタゴニストです。

D-5-ホスホノペンタン酸-2-アミン: 類似のアンタゴニスト特性を持つステレオ異性体です。

7-ホスホノヘプタン酸-2-アミンのユニークさは、N-メチル-D-アスパラギン酸受容体上のグルタミン酸結合部位に対する特定の結合親和性と競合阻害にあります .

類似化合物との比較

2-Amino-7-phosphonoheptanoic acid is unique in its selective antagonism of the N-methyl-D-aspartate receptor. Similar compounds include:

7-Chlorokynurenate: Acts as a glycine site modulation blocker.

2-Amino-5-phosphonovaleric acid: Another N-methyl-D-aspartate receptor antagonist with a shorter carbon chain.

D-2-Amino-5-phosphonopentanoic acid: A stereoisomer with similar antagonistic properties.

The uniqueness of this compound lies in its specific binding affinity and competitive inhibition of the glutamate binding site on the N-methyl-D-aspartate receptor .

生物活性

2-Amino-7-phosphonoheptanoic acid (AP-7) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors that play a crucial role in synaptic plasticity, memory function, and neurotoxicity. This compound has garnered significant attention due to its potential therapeutic applications in neurological disorders and its effects on neurotransmitter dynamics.

AP-7 functions primarily by competitively inhibiting the glutamate binding site on NMDA receptors, thus preventing the receptor's activation. This inhibition is critical in modulating excitatory neurotransmission, which can be beneficial in conditions characterized by excessive NMDA receptor activity, such as epilepsy and neurodegenerative diseases .

Effects on Neurotransmitter Levels

Research has demonstrated that AP-7 influences various neurotransmitter levels in the brain:

- Glutamate : AP-7 administration leads to a decrease in glutamate levels in certain brain regions, particularly following conditions that induce excitotoxicity .

- Aspartate : The compound has been shown to significantly reduce aspartate concentrations, especially in cases of insulin-induced hypoglycemia .

- Glutamine : Interestingly, AP-7 increases glutamine levels in specific brain regions, indicating a complex interaction with the glutamatergic system .

Anticonvulsant Properties

In a study involving fasted rats and mice, AP-7 was administered at an anticonvulsant dose (1 mmol/kg i.p.). Results indicated that AP-7 significantly altered neurotransmitter dynamics—decreasing glutamate and aspartate levels while increasing glutamine. This suggests that AP-7 may help mitigate excitatory neurotransmission associated with seizure activity .

In another experiment, pretreatment with AP-7 protected against insulin-induced convulsions in rats. The compound not only reduced striatal aspartate accumulation but also significantly reversed changes in neurotransmitter levels induced by hypoglycemia .

Anxiolytic Effects

AP-7 has also been investigated for its anxiolytic properties. Direct injections into specific brain regions (e.g., dorsal periaqueductal grey) produced anxiolytic effects, suggesting its potential role in anxiety disorders through NMDA receptor modulation .

Summary of Biological Effects

| Biological Effect | Observation |

|---|---|

| Glutamate Levels | Decreased in various brain regions post-treatment |

| Aspartate Levels | Significantly reduced during hypoglycemic conditions |

| Glutamine Levels | Increased in rat cortex and mouse striatum |

| Anticonvulsant Activity | Effective against insulin-induced seizures |

| Anxiolytic Activity | Observed following targeted brain injections |

特性

IUPAC Name |

2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017823 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85797-13-3 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-Amino-7-phosphonoheptanoic acid (AP7)?

A1: this compound (AP7) acts primarily as a competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [, , , ].

Q2: How does this compound (AP7) affect NMDA receptor function?

A2: AP7 binds to the NMDA receptor, preventing the binding of glutamate, the endogenous agonist []. This blockade inhibits the opening of the receptor-associated ion channel, thereby preventing the flow of ions like calcium, which are crucial for neuronal excitation [, ].

Q3: What are the downstream effects of this compound (AP7) mediated NMDA receptor antagonism?

A3: AP7's antagonism of NMDA receptors leads to a range of effects, including:

- Reduced neuronal excitability: This forms the basis for its anticonvulsant effects in models of epilepsy [, , ].

- Neuroprotection: AP7 can protect against neuronal damage in models of ischemia and excitotoxicity, likely by reducing excessive calcium influx [, , ].

- Modulation of dopamine release: AP7 can influence dopamine release in the striatum, highlighting the interplay between glutamatergic and dopaminergic systems [, ].

- Alterations in behavior: In animal models, AP7 can impact learning and memory, anxiety-related behaviors, and responses to stress, further illustrating the widespread influence of NMDA receptors [, , ].

Q4: What is the molecular formula and weight of this compound (AP7)?

A4: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol.

Q5: Is there any information available regarding the spectroscopic data of this compound (AP7) in these papers?

A5: The provided research papers primarily focus on the biological activity and pharmacological effects of AP7. Detailed spectroscopic data is not discussed within these papers.

Q6: Do the provided research papers discuss the material compatibility and stability of this compound (AP7)?

A6: No, the provided research papers primarily focus on the biological activity and pharmacological effects of AP7 and do not delve into its material compatibility or stability under various conditions.

Q7: Do the provided research papers discuss any catalytic properties or applications of this compound (AP7)?

A7: No, the research papers primarily focus on the activity of AP7 as a pharmacological tool, specifically as an NMDA receptor antagonist. There is no mention of any catalytic properties or applications in these papers.

Q8: Are there any computational chemistry studies or QSAR models related to this compound (AP7) discussed in these papers?

A8: The provided research papers primarily employ in vitro and in vivo experimental methodologies. While one paper mentions "acidic isostere design" for phosphonate replacements in AP7-related compounds [], there is no detailed discussion of computational chemistry studies, simulations, calculations, or QSAR models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。